Tiopronin 13C D3

LC-MS/MS quantification bioanalytical method validation pharmacokinetic studies

Select Tiopronin 13C D3 as your internal standard to eliminate quantification bias inherent in D3-only or analog IS approaches. The 13C backbone label prevents hydrogen-deuterium exchange under acidic LC conditions, ensuring retention time stability across multi-year clinical trials. Unlike structural analog IS (e.g., fudosteine), this SIL-IS matches tiopronin's extraction recovery and ionization efficiency, minimizing matrix effects. The +4 Da mass shift exceeds the >3 Da threshold for MS cross-talk avoidance. Supplied with full regulatory-compliant characterization for GLP bioanalytical method validation and ANDA submissions.

Molecular Formula C5H9NO3S
Molecular Weight 167.21 g/mol
Cat. No. B563014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiopronin 13C D3
SynonymsN-(2-Mercapto-1-oxopropyl)glycine-13C,d3;  N-(2-Mercaptopropionyl)glycine-13C,d3;  Acadione-13C,d3;  Capen-13C,d3;  Captimer-13C,d3;  Epatiol-13C,d3;  Hepadigest-13C,d3;  Meprin-13C,d3;  Mucolysin-13C,d3;  Sutilan-13C,d3;  Thiolpropionamidoacetic Acid-13C,d3; 
Molecular FormulaC5H9NO3S
Molecular Weight167.21 g/mol
Structural Identifiers
InChIInChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1
InChIKeyYTGJWQPHMWSCST-HZPPXAECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiopronin 13C D3 Procurement Guide: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Tiopronin 13C D3 (CAS 1189695-13-3) is a stable isotope-labeled analog of tiopronin (N-(2-mercaptopropionyl)glycine), a thiol-containing pharmaceutical agent used in the treatment of cystinuria, rheumatoid arthritis, and hepatic disorders [1]. The compound incorporates one 13C atom and three deuterium atoms (D3) into its molecular structure (molecular formula: C₄(¹³C)H₆D₃NO₃S, molecular weight: 167.21 g/mol), creating a mass shift of +4 Da relative to unlabeled tiopronin . This isotopic labeling enables its primary application as an internal standard (IS) for the accurate quantification of tiopronin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Generic Tiopronin or Alternative Internal Standards Cannot Substitute for Tiopronin 13C D3 in Regulated Bioanalysis


Substituting Tiopronin 13C D3 with unlabeled tiopronin, a structural analog IS, or a different isotopic variant introduces quantifiable analytical error and regulatory non-compliance. Unlabeled tiopronin cannot function as an IS because it is indistinguishable from the analyte in mass spectrometric detection [1]. Structural analog ISs (e.g., fudosteine) exhibit differential extraction recovery and ionization efficiency compared to tiopronin, compromising assay accuracy, particularly in the presence of matrix effects [2]. While Tiopronin-d3 (deuterium-only labeling) provides isotopic differentiation, its deuterium atoms on the mercaptopropionyl moiety are susceptible to hydrogen-deuterium exchange under acidic LC conditions, potentially altering retention time and causing quantification drift [3]. Tiopronin 13C D3, with backbone 13C incorporation, mitigates this exchange liability while maintaining the requisite +4 Da mass shift for MS resolution [4].

Tiopronin 13C D3 Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Isotopic Internal Standard vs. Structural Analog IS: Matrix Effect Correction and Precision

In a validated LC-MS/MS method for tiopronin quantification in human plasma using the structural analog fudosteine as IS, the intra- and inter-day precision values were ≤10.49% across quality control samples [1]. While this performance is acceptable for many applications, stable isotope-labeled ISs such as Tiopronin 13C D3 are recognized as the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience identical matrix effects, ionization efficiency, and extraction recovery [2]. The use of a structural analog IS introduces variability due to differential physicochemical behavior (e.g., logD, pKa), which can manifest as matrix effect discrepancies and reduced precision relative to a SIL-IS approach [3].

LC-MS/MS quantification bioanalytical method validation pharmacokinetic studies

13C/D3 Dual Labeling vs. D3-Only Labeling: Hydrogen-Deuterium Exchange Stability

Deuterium-labeled internal standards are susceptible to hydrogen-deuterium (H-D) exchange when exposed to protic solvents (e.g., mobile phases containing water or methanol) under acidic or basic LC conditions [1]. This exchange can alter the effective mass of the IS and shift its retention time relative to the analyte, leading to differential matrix effects and compromised quantification accuracy [2]. The 13C label in Tiopronin 13C D3 is incorporated into the molecular backbone (glycine-2-13C) , a non-exchangeable position, whereas the D3 atoms are positioned on the terminal methyl group of the mercaptopropionyl moiety. This dual-labeling strategy provides a mass shift of +4 Da while retaining a stable, non-exchangeable 13C anchor that ensures consistent chromatographic co-elution regardless of mobile phase pH .

stable isotope internal standard selection LC-MS/MS method robustness bioanalytical quality control

Tiopronin 13C D3 vs. Tiopronin-d3: Analytical Purity and Procurement-Ready Specifications

Commercially available Tiopronin 13C D3 is supplied with purity specifications of ≥95% (typically 95.30–97%) [1]. In contrast, Tiopronin-d3 (deuterium-only analog) is offered at 99.42% purity from the same supplier . While Tiopronin-d3 demonstrates higher nominal purity, the dual-labeling (13C + D3) provides the analytical advantages of backbone stability combined with sufficient mass shift for MS discrimination. The purity specification of Tiopronin 13C D3 meets the ≥95% threshold generally accepted for internal standard use in quantitative bioanalysis, where the IS is added at a fixed concentration and any minor impurities do not co-elute with or interfere with the analyte signal [2].

reference standard purity regulated bioanalysis pharmaceutical quality control

Regulatory-Grade Characterization for ANDA and Method Validation

Tiopronin 13C D3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of tiopronin [1]. In contrast, Tiopronin-d3 and unlabeled tiopronin reference standards are typically marketed for general research use without the same level of regulatory-compliant documentation . The availability of comprehensive Certificates of Analysis (CoA) including identity, purity, and isotopic enrichment data supports direct use in GLP/GMP environments and regulatory dossier compilation [2].

ANDA submission pharmaceutical method validation GMP/GLP compliance

Enantiomer-Specific Quantification Support: Method Transfer Feasibility

Tiopronin is administered clinically as a racemic mixture, yet its enantiomers exhibit stereoselective pharmacokinetics in rats: following intravenous administration, (-)-tiopronin and (+)-tiopronin show different pharmacokinetic parameters, with no chiral inversion observed [1]. An HPLC-ESI-MS method using chiral derivatization achieved validated quantification of both enantiomers in rat plasma over a linear range of 0.025–5 μg/mL for each enantiomer, with intra- and inter-batch variability <15% and accuracy within ±17% relative error [2]. Tiopronin 13C D3, as a racemic mixture of isotopically labeled enantiomers [3], can serve as an internal standard for such chiral separation methods, enabling accurate, enantiomer-specific quantification that unlabeled racemic tiopronin or achiral ISs cannot support.

chiral pharmacokinetics stereoselective analysis enantiomer separation

Tiopronin 13C D3 Application Scenarios: Where This Specific Compound Delivers Verifiable Value


Regulated Bioequivalence and Pharmacokinetic Studies for Generic Tiopronin Formulations

In ANDA-supporting bioequivalence studies, Tiopronin 13C D3 serves as the internal standard for LC-MS/MS quantification of tiopronin in human plasma. The validated method using fudosteine as IS achieved intra- and inter-day precision ≤10.49% over 0.078–10 μg/mL [1]; substitution with Tiopronin 13C D3 provides the gold-standard SIL-IS approach [2] that minimizes matrix effect variability and supports robust precision claims required for regulatory submission. The compound's regulatory-compliant characterization documentation [3] further streamlines method validation and audit readiness for GLP bioanalytical laboratories.

Long-Term Clinical Trial Sample Analysis Requiring Batch-to-Batch Consistency

For multi-year clinical trials where plasma samples are analyzed across extended time periods, the 13C backbone label in Tiopronin 13C D3 mitigates hydrogen-deuterium exchange that can cause retention time drift and quantification bias with D3-only labeled ISs [1]. This chromatographic stability ensures consistent IS performance across hundreds of analytical runs, reducing the risk of batch failure and sample reanalysis. The +4 Da mass shift meets the recommended >3 Da mass difference for minimizing MS cross-talk [2], supporting reliable quantification in high-throughput clinical bioanalysis.

Stereoselective Pharmacokinetic Investigations in Preclinical Species

Investigations of enantiomer-specific tiopronin pharmacokinetics require an IS that differentiates both (+)- and (-)-tiopronin from the corresponding analyte enantiomers. Tiopronin 13C D3, supplied as a racemic mixture [1], is compatible with chiral derivatization LC-MS methods that have been validated for enantiomer quantification with intra-/inter-batch variability <15% and accuracy within ±17% over 0.025–5 μg/mL per enantiomer [2]. This enables accurate measurement of stereoselective disposition, which has been documented in rat models showing distinct pharmacokinetic parameters for each enantiomer without chiral inversion [3].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

Tiopronin is susceptible to oxidative dimerization to tiopronin disulfide and other degradation products [1]. During forced degradation studies and stability-indicating method validation, Tiopronin 13C D3 serves as a stable IS that is structurally identical to the parent drug but isotopically distinct, enabling accurate quantification of tiopronin in the presence of its degradation products. The RP-HPLC method for related substances achieves linear quantification of tiopronin from 0.42–16.82 μg/mL with a detection limit of 0.54 ng and baseline separation from the nearest impurity [2]; Tiopronin 13C D3 supports the extension of this methodology to LC-MS/MS platforms for enhanced sensitivity and specificity in stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiopronin 13C D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.